N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: Starting with 4-methyl-2-aminobenzenethiol, the benzothiazole core is formed through cyclization with chloroacetyl chloride.
Introduction of Chlorine: Chlorination of the benzothiazole core using thionyl chloride or similar reagents.
Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from pyrrolidine-2-carboxylic acid.
Sulfonylation: Thiophene-2-sulfonyl chloride is reacted with the pyrrolidine derivative to introduce the sulfonyl group.
Coupling Reaction: Finally, the benzothiazole and pyrrolidine derivatives are coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl group or the benzothiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced benzothiazole or pyrrolidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands or catalysts in various organic reactions.
Material Science: Incorporated into polymers or materials with specific properties.
Biology
Enzyme Inhibition: Acts as inhibitors for specific enzymes, useful in biochemical studies.
Fluorescent Probes: Used in imaging and diagnostic applications.
Medicine
Drug Development: Potential therapeutic agents for diseases like cancer, infections, or neurological disorders.
Pharmacology: Studied for their pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Used in the development of agrochemicals.
Cosmetics: Incorporated into formulations for their biological activities.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety often interacts with active sites of enzymes, inhibiting their activity. The sulfonyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which also exhibit diverse biological activities.
Sulfonyl Pyrrolidines: Compounds like sulfonylpyrrolidine-2-carboxylic acid derivatives, known for their medicinal properties.
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is unique due to the combination of benzothiazole and sulfonyl pyrrolidine moieties, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c1-10-6-7-11(18)15-14(10)19-17(26-15)20-16(22)12-4-2-8-21(12)27(23,24)13-5-3-9-25-13/h3,5-7,9,12H,2,4,8H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGMAAQPXPEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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